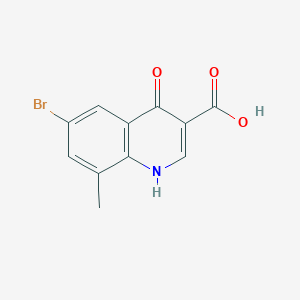

6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid

Description

BenchChem offers high-quality 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

6-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-5-2-6(12)3-7-9(5)13-4-8(10(7)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAKWUOQYYHCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C(C2=O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398092 | |

| Record name | 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67643-46-3 | |

| Record name | 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization of 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid: A Comprehensive Analytical Guide

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol

Executive Overview

The compound 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid (CAS: 67643-46-3) represents a highly functionalized heterocyclic scaffold with profound implications in medicinal chemistry [1]. Derivatives of the 4-hydroxyquinoline-3-carboxylic acid core are privileged pharmacophores, foundational to the development of fluoroquinolone antibiotics, antimalarials, and antiviral agents [2].

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a checklist of spectral peaks, but as a dynamic structural puzzle. The presence of multiple functional groups—a halogen, a carboxylic acid, a methyl group, and a tautomerically active hydroxyl group—demands a multiplexed spectroscopic approach. This guide delineates the causality behind the expected spectral phenomena, providing a self-validating framework for absolute structural elucidation.

Molecular Architecture and Tautomeric Dynamics

Before interpreting any spectral data, one must understand the solvent-dependent behavior of the quinoline core. While drawn conventionally as a "4-hydroxyquinoline," this molecule undergoes rapid keto-enol tautomerization.

Extensive crystallographic and spectroscopic studies on related quinolone 3-esters demonstrate that in polar, hydrogen-bonding solvents (such as DMSO- d6 ) and in the solid state, the equilibrium shifts almost entirely toward the 4-oxo-1,4-dihydroquinoline form [3]. This tautomerism dictates our analytical strategy: we must interpret the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectra through the lens of a highly conjugated lactam/vinylogous amide system rather than a simple phenol-like hydroxyl group.

Fig 1: Tautomeric equilibrium shifting toward the 4-oxo form in polar environments.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides the definitive map of the molecule's atomic connectivity. For this compound, DMSO- d6 is the mandatory solvent; it disrupts intermolecular hydrogen bonding, ensuring solubility while stabilizing the 4-oxo tautomer.

1 H NMR Causality and Assignments

-

The H-2 Proton ( δ ~8.80 - 8.90 ppm): This proton appears as a sharp, highly deshielded singlet. Its extreme downfield shift is caused by the combined inductive effect of the adjacent nitrogen atom and the anisotropic deshielding from the C-3 carboxylic acid and C-4 carbonyl groups.

-

The Aromatic Protons (H-5 and H-7): The bromine at C-6 and the methyl at C-8 leave only two protons on the benzenoid ring (C-5 and C-7). Because they are meta to each other, they will appear as two doublets with a characteristic meta-coupling constant ( 4J≈1.5−2.5 Hz).

-

H-5 ( δ ~8.10 - 8.30 ppm): Deshielded by the spatial proximity (peri-effect) to the C-4 carbonyl oxygen.

-

H-7 ( δ ~7.70 - 7.90 ppm): Resonates slightly upfield of H-5, sandwiched between the bromine and methyl groups.

-

-

The Methyl Group ( δ ~2.50 - 2.60 ppm): A sharp singlet integrating to 3 protons.

-

Exchangeable Protons: The N-H proton (from the 4-oxo tautomer) typically appears as a broad singlet around δ 11.5 - 12.5 ppm, while the COOH proton appears >13.0 ppm. Both will disappear upon D 2 O exchange.

2D NMR (HMBC) for Absolute Connectivity

To validate the structure without ambiguity, Heteronuclear Multiple Bond Correlation (HMBC) is required. The methyl group at C-8 serves as an exceptional structural anchor. In HMBC, the CH 3 protons will show strong 3JCH correlations to C-7 and C-8a, and a 2JCH correlation to C-8. Furthermore, H-5 will show a critical 3JCH correlation across the ring junction to the C-4 carbonyl carbon, definitively distinguishing it from H-7.

Quantitative NMR Data Summary

| Nucleus | Position | Expected Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) |

| 1 H | COOH | 13.0 - 14.0 | Broad singlet | 1H | - |

| 1 H | N-H (tautomer) | 11.5 - 12.5 | Broad singlet | 1H | - |

| 1 H | H-2 | 8.80 - 8.90 | Singlet | 1H | - |

| 1 H | H-5 | 8.10 - 8.30 | Doublet | 1H | 4J≈2.0 |

| 1 H | H-7 | 7.70 - 7.90 | Doublet | 1H | 4J≈2.0 |

| 1 H | C8-CH 3 | 2.50 - 2.60 | Singlet | 3H | - |

| 13 C | C-4 (C=O) | ~174.0 - 176.0 | - | - | - |

| 13 C | C-3 (COOH) | ~165.0 - 167.0 | - | - | - |

| 13 C | C-2 | ~145.0 - 148.0 | - | - | - |

| 13 C | C-6 (C-Br) | ~115.0 - 120.0 | - | - | - |

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides the exact elemental composition. For 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid (Formula: C 11 H 8 BrNO 3 ), the presence of bromine is a massive analytical advantage. Bromine exists in nature as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio (50.69% and 49.31%).

Self-Validating MS Feature: Any valid mass spectrum of this compound must exhibit a characteristic "twin peak" doublet separated by 2 mass units, representing the [M+H] + or [M-H] − ions. If this 1:1 isotopic signature is absent, the structural assignment is fundamentally flawed.

| Ionization Mode | Isotope | Calculated Exact Mass (Da) | Expected m/z |

| Positive (ESI+) | 79 Br | 280.9687 | 281.9765 [M+H] + |

| Positive (ESI+) | 81 Br | 282.9667 | 283.9745[M+H] + |

| Negative (ESI-) | 79 Br | 280.9687 | 279.9615 [M-H] − |

| Negative (ESI-) | 81 Br | 282.9667 | 281.9595 [M-H] − |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is utilized to probe the solid-state tautomeric form and functional group integrity. Using Attenuated Total Reflectance (ATR) or a KBr pellet, the spectrum is dominated by the highly conjugated carbonyl system.

-

O-H / N-H Region (3300 - 2800 cm −1 ): A broad, complex band indicating extensive intermolecular hydrogen bonding.

-

Carboxylic Acid C=O (~1720 - 1740 cm −1 ): Sharp, distinct stretching frequency.

-

Quinolone Core C=O (~1620 - 1640 cm −1 ): The downward shift from a typical ketone (>1700 cm −1 ) is caused by the vinylogous amide resonance within the 4-oxo tautomer, which lengthens and weakens the C=O bond.

-

C-Br Stretch (~600 - 650 cm −1 ): Strong absorption in the fingerprint region.

Experimental Workflow & Self-Validating Protocols

To ensure robust, reproducible data, the following integrated workflow must be executed.

Fig 2: Multiplexed spectroscopic workflow for comprehensive structural validation.

Protocol 1: High-Resolution NMR Acquisition

-

Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6 . Ensure complete dissolution (sonicate if necessary), as undissolved particles will degrade magnetic field homogeneity.

-

Internal Control: Verify the presence of the residual DMSO pentet at δ 2.50 ppm and the H 2 O peak at δ 3.33 ppm.

-

Acquisition ( 1 H): Acquire at 400 MHz or higher. Use a relaxation delay (D1) of at least 2 seconds to ensure accurate integration, particularly for the slowly relaxing H-2 and methyl protons.

-

Acquisition (2D HMBC): Optimize the long-range coupling constant ( JCH ) parameter to 8 Hz, which is ideal for capturing the critical 3-bond correlations across the quinoline core.

Protocol 2: LC-HRMS Isotopic Validation

-

Sample Preparation: Prepare a 1 μ g/mL solution in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

-

Acquisition: Inject 2 μ L into an ESI-TOF mass spectrometer operating in positive ion mode.

-

Self-Validation Check: Extract the ion chromatogram for m/z 281.9 - 284.0. The protocol is considered validated only if the mass spectrum at the chromatographic apex displays the 1:1 doublet at m/z 281.97 and 283.97, confirming the monobrominated species.

References

-

NextSDS. (n.d.). 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid — Chemical Substance Information. Retrieved from[Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 220875, 4-Quinolone-3-carboxylic acid. Retrieved from[Link]

-

Cristiano, M. L. S., et al. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(23), 11788-11796. Retrieved from[Link]

The Strategic Versatility of the 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic Acid Scaffold: A Technical Guide for Drug Discovery

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold represents a privileged structure in medicinal chemistry, consistently serving as the foundation for a multitude of therapeutic agents. Within this broad and prolific chemical family, the 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid core emerges as a particularly strategic starting point for the development of novel drug candidates. The deliberate placement of a bromine atom at the C6 position, a hydroxyl group at C4, a methyl group at C8, and a carboxylic acid at C3 provides a rich tapestry of modifiable handles. This unique arrangement allows for the fine-tuning of physicochemical properties and the exploration of diverse structure-activity relationships (SAR), leading to compounds with potent anticancer, antibacterial, and anti-inflammatory activities. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of structural analogs and derivatives of this versatile core, offering field-proven insights for its application in modern drug discovery.

The Core Moiety: Structural Significance and Synthetic Strategy

The 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid molecule is characterized by a bicyclic aromatic system with key functional groups that dictate its chemical reactivity and biological potential. The 4-hydroxyquinoline moiety can exist in tautomeric equilibrium with its 4-quinolone form. The carboxylic acid at the C3 position is a critical feature, often essential for interaction with biological targets, while the bromine at C6 and the methyl group at C8 offer sites for further chemical elaboration to modulate potency, selectivity, and pharmacokinetic properties.[1]

Synthesis of the Core Scaffold: The Gould-Jacobs Reaction

A cornerstone in the synthesis of 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction.[2] This robust and versatile method involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization. For the synthesis of the core scaffold, 4-bromo-2-methylaniline serves as the key starting material.

This protocol outlines the synthesis of the ethyl ester precursor to the core carboxylic acid, based on the principles of the Gould-Jacobs reaction.

Materials:

-

4-Bromo-2-methylaniline

-

Diethyl ethoxymethylenemalonate (DEEMM)

-

Diphenyl ether (solvent for cyclization)

-

Ethanol (solvent for condensation)

Step 1: Condensation

-

In a round-bottom flask, dissolve 4-bromo-2-methylaniline (1.0 eq) in ethanol.

-

Add diethyl ethoxymethylenemalonate (1.1 eq) to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure to yield the crude intermediate, diethyl 2-(((4-bromo-2-methylphenyl)amino)methylene)malonate.

Step 2: Thermal Cyclization

-

In a separate flask, preheat diphenyl ether to approximately 250 °C.

-

Slowly add the crude intermediate from Step 1 to the hot diphenyl ether.

-

Maintain the temperature for 30-60 minutes to effect cyclization. The formation of the quinolone is often accompanied by the evolution of ethanol.

-

Monitor the reaction by TLC until the starting intermediate is consumed.

-

Allow the mixture to cool to room temperature, which should induce the precipitation of the product.

-

Add hexane or petroleum ether to facilitate further precipitation.

-

Collect the solid product by filtration, wash with a non-polar solvent (e.g., hexane) to remove the diphenyl ether, and dry under vacuum to afford ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate.

The final step to obtain the core molecule is the hydrolysis of the ethyl ester.

Materials:

-

Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 10% aqueous)

-

Hydrochloric acid (HCl) for acidification

-

Water

-

Ethanol

Procedure:

-

Suspend the ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate (1.0 eq) in a 10% aqueous solution of NaOH.

-

Reflux the mixture for 1-2 hours, or until TLC indicates the complete consumption of the starting material.[3]

-

Cool the reaction mixture in an ice bath.

-

Acidify the solution to a pH of approximately 2-3 with concentrated HCl. This will precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash thoroughly with cold water to remove any inorganic salts, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid as a solid.

Caption: Synthetic pathway to the core molecule.

Characterization of the Core Scaffold and its Derivatives

Unequivocal structural elucidation and purity assessment are paramount in drug discovery. A combination of spectroscopic techniques is employed for the characterization of 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid and its analogs.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, with their chemical shifts influenced by the electron-withdrawing bromine and the electron-donating hydroxyl and methyl groups. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid and the carbons of the quinoline core.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds. The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) for the molecular ion.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups. Characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and the C=C and C=N stretches of the aromatic quinoline system are expected.

Biological Activities and Therapeutic Potential

The 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid scaffold is a versatile platform for the development of therapeutics targeting a range of diseases. The strategic placement of functional groups allows for the exploration of diverse biological activities.

Anticancer Activity

Quinolone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[4]

3.1.1. Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of rapidly dividing cancer cells.[5] The 4-quinoline carboxylic acid moiety is a known pharmacophore for DHODH inhibition. The carboxylic acid typically forms a salt bridge with a key arginine residue in the active site, while the quinoline ring engages in hydrophobic interactions. Modifications at the C2, C6, and C8 positions can significantly impact potency and selectivity. The 6-bromo and 8-methyl substitutions on the core molecule can be leveraged to explore interactions within the lipophilic binding pocket of DHODH.[5]

Caption: Inhibition of DHODH by quinoline analogs.

3.1.2. Cytotoxicity Data for Related Analogs

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 8a (A 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative) | MCF-7 (Breast) | 15.85 ± 3.32 | [6][7] |

| 8a | SW480 (Colon) | 17.85 ± 0.92 | [6][7] |

| Erlotinib (Positive Control) | MCF-7 (Breast) | 9.9 ± 0.14 | [6] |

Antibacterial Activity

The quinolone core is the backbone of the widely used fluoroquinolone class of antibiotics. These agents primarily target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and ultimately cell death.[8]

3.2.1. Mechanism of Action: Topoisomerase Inhibition

Quinolones stabilize the covalent complex between the topoisomerase and cleaved DNA, preventing the re-ligation of the DNA strands.[9] This leads to an accumulation of double-strand breaks in the bacterial chromosome, which is lethal to the cell. The C3-carboxylic acid and the C4-keto group are essential for chelating a magnesium ion, which mediates the interaction with the enzyme-DNA complex.[10][11] The substituent at the C8 position is known to influence the antibacterial activity, with fluorine often enhancing potency.[1] The 8-methyl group in the core scaffold provides an interesting point for SAR studies to optimize activity and spectrum.

Caption: Quinolone-mediated topoisomerase inhibition.

Anti-inflammatory Activity

Derivatives of quinoline-3-carboxylic acid have also been investigated for their anti-inflammatory properties. While the precise mechanisms can vary, some analogs have been shown to inhibit the production of pro-inflammatory mediators.

Experimental Workflows in Drug Discovery

The development of novel therapeutics based on the 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid scaffold follows a structured workflow, from initial synthesis and screening to lead optimization and preclinical evaluation.

Caption: A typical drug discovery workflow.

Conclusion

The 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid core represents a highly promising and strategically functionalized scaffold for the discovery of novel therapeutic agents. Its amenability to established synthetic routes, such as the Gould-Jacobs reaction, coupled with the potential for diverse biological activities, makes it an attractive starting point for medicinal chemistry campaigns. The insights provided in this technical guide, from detailed synthetic protocols to an overview of potential biological targets and drug discovery workflows, are intended to empower researchers to unlock the full therapeutic potential of this versatile chemical entity. Further exploration of the structure-activity relationships of its derivatives is poised to yield novel drug candidates with improved efficacy and safety profiles for the treatment of cancer, infectious diseases, and inflammatory conditions.

References

-

Aldred, K. J., McPherson, S. A., Wang, P., Kerns, R. J., Graves, D. E., Turnbough, C. L., Jr, & Osheroff, N. (2012). Drug interactions with Bacillus anthracis topoisomerase IV: biochemical basis for quinolone action and resistance. Biochemistry, 51(2), 525-534. [Link]

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.

-

Emami, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 125. [Link]

- Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

Hao, L., et al. (2018). Quinoline carboxylic acid targets DHODH and reverts host gene expression block induced by NS1. Nature Communications, 9(1), 1-15. [Link]

- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15.

- Laponogov, I., et al. (2009). Structural basis of quinolone inhibition of type IIA topoisomerases and target-mediated resistance. Nature structural & molecular biology, 16(10), 997-1002.

-

SciSpace. (n.d.). Drug Discovery Process. [Link]

-

Tottman, A. C., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5662. [Link]

-

Domagala, J. M., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of medicinal chemistry, 31(5), 983-991. [Link]

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

-

Costantino, L., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(11), 4894-4907. [Link]

-

ResearchGate. (n.d.). Typical workflow for a kinase probe discovery project. [Link]

-

ResearchGate. (n.d.). The binding environment of human DHODH inhibitors. [Link]

-

ResearchGate. (n.d.). Scheme of quinolones resistance. [Link]

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

ACS Publications. (2009, September 30). Kinase Inhibitor Data Modeling and de Novo Inhibitor Design with Fragment Approaches. [Link]

-

MDPI. (2022, November 12). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and. [Link]

-

ResearchGate. (n.d.). The drug discovery and development process. [Link]

-

El-Sayed, M. A. A., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15(7), 4633-4648. [Link]

-

TÜBİTAK Academic Journals. (2025, October 20). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. [Link]

-

MDPI. (2025, December 19). Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. [Link]

-

NIH. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. [Link]

-

Biointerface Research in Applied Chemistry. (2021, November 4). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. [Link]

-

ResearchGate. (2025, August 10). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]

-

Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. In 5th International Conference on Mechatronics, Electronic, Industrial and Control Engineering (MEIC-16) (pp. 642-646). Atlantis Press. [Link]

-

RSC Publishing. (2025, February 5). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. [Link]

-

ResearchGate. (2022, January 15). Synthesis of 6-bromo-4-iodoquinoline. [Link]

-

RSC. (n.d.). Spectra and physical data of (A2). [Link]

-

PubChemLite. (n.d.). 6-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3). [Link]

Sources

- 1. Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance [mdpi.com]

- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Topoisomerase IV-quinolone interactions are mediated through a water-metal ion bridge: mechanistic basis of quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic Acid

Executive Summary

The compound 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is a highly versatile, privileged scaffold in modern medicinal chemistry. Serving as a critical building block for the synthesis of desfluoroquinolone antibiotics, antiviral agents, and targeted kinase inhibitors, this molecule provides a pre-functionalized core primed for late-stage diversification. This technical guide provides an in-depth analysis of its structural properties, mechanistic rationale in drug design, and validated synthetic protocols for its generation and derivatization.

Core Identifiers & Physicochemical Profiling

Understanding the fundamental properties of this scaffold is critical for predicting its behavior in both synthetic environments and biological assays. The molecule exists in a tautomeric equilibrium between the 4-hydroxyquinoline and 4-oxo-1,4-dihydroquinoline forms, a dynamic state that heavily influences its solubility, reactivity, and target binding affinity[1].

Quantitative Data Summary

| Property | Value | Clinical / Synthetic Relevance |

| CAS Number | 67643-46-3[2] | Primary identifier for regulatory and procurement tracking. |

| Molecular Formula | C₁₁H₈BrNO₃[3] | Highlights the presence of the critical halogen handle. |

| Molecular Weight | 282.09 g/mol [4] | Low molecular weight allows for extensive derivatization while remaining within Lipinski's Rule of 5. |

| Tautomerism | 4-Hydroxy ⇌ 4-Oxo[1] | The 4-oxo form is the active pharmacophore for binding bacterial DNA gyrase. |

| Key Functional Groups | C3-COOH, C4-OH, C6-Br, C8-CH₃ | Multi-point functionalization sites for structure-activity relationship (SAR) studies. |

Mechanistic Rationale in Drug Discovery

The architectural design of 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is not coincidental; each functional group serves a distinct, causal role in either synthetic tractability or pharmacodynamic efficacy[5].

-

The C3-Carboxylic Acid & C4-Oxo/Hydroxy Motif: This bidentate system is the absolute requirement for the antimicrobial activity of quinolones. It acts by chelating a critical magnesium ion (Mg²⁺) within the active site of bacterial DNA gyrase and topoisomerase IV, effectively poisoning the enzyme and halting DNA replication[5].

-

The C6-Bromine Handle: While traditional fluoroquinolones utilize a C6-fluorine to enhance cell penetration and target affinity, modern "desfluoroquinolones" utilize the C6 position for broader structural diversity[5]. The bromine atom serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to append complex aryl, heteroaryl, or amine substituents.

-

The C8-Methyl Group: Steric bulk at the C8 position forces the molecule into a specific binding conformation. Furthermore, replacing traditional C8-halogens (like fluorine or chlorine) with a methyl group has been empirically shown to drastically reduce the phototoxicity associated with quinolone antibiotics while improving anaerobic efficacy[5].

Pharmacophore logic mapping of the quinoline-3-carboxylic acid core.

Validated Experimental Protocols

Core Synthesis via Gould-Jacobs Cyclization

The standard method for synthesizing the 4-hydroxyquinoline-3-carboxylic acid core is the Gould-Jacobs reaction[5].

Causality & Logic: This protocol relies on the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (EMME). The critical step is the thermal cyclization. Because the intermediate anilinomethylenemalonate is highly stable, extreme temperatures (>250°C) are thermodynamically required to drive the intramolecular Friedel-Crafts-type ring closure. Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is used as the solvent because its high boiling point accommodates this extreme thermal requirement.

Step-by-Step Methodology:

-

Condensation: In a 250 mL round-bottom flask, combine 4-bromo-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heating: Heat the neat mixture to 120°C under a Dean-Stark trap for 2 hours to remove the ethanol byproduct, driving the equilibrium toward the condensation product.

-

Cyclization: Dilute the resulting crude intermediate in 10 volumes of Dowtherm A. Heat the solution to 250°C for 45–60 minutes. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) until the intermediate is fully consumed.

-

Precipitation: Cool the mixture to room temperature, then add hexanes (20 volumes) to precipitate the ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate ester. Filter and wash with cold hexanes.

-

Saponification: Suspend the ester in a 10% aqueous NaOH solution and reflux for 2 hours.

-

Acidification: Cool the solution and carefully acidify with 6M HCl to pH 2-3. The target 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid will precipitate as a white/pale yellow solid. Filter, wash with distilled water, and dry under high vacuum.

Workflow of the Gould-Jacobs cyclization for the quinoline core.

Late-Stage Derivatization: Suzuki-Miyaura Cross-Coupling

To exploit the C6-bromine handle, a palladium-catalyzed Suzuki-Miyaura coupling is employed to introduce aryl or heteroaryl groups.

Causality & Logic: The free carboxylic acid can sometimes interfere with the palladium catalyst by forming insoluble Pd-carboxylates. To circumvent this, 2.0 to 3.0 equivalents of a mild inorganic base (like K₂CO₃) are used to ensure both the carboxylic acid is deprotonated (forming a soluble salt) and the boronic acid is sufficiently activated into the reactive boronate species.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask, combine 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid (1.0 eq), the desired arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) as the catalyst.

-

Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 ratio). Degas the suspension via three freeze-pump-thaw cycles or by bubbling argon through the solution for 15 minutes. This is critical to prevent oxidative degradation of the palladium catalyst.

-

Reaction: Heat the mixture to 90°C under an argon atmosphere for 12 hours.

-

Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate in vacuo.

-

Purification: Acidify the aqueous residue with 1M HCl to precipitate the functionalized product. Purify via preparative HPLC or recrystallization depending on the appended moiety.

References

-

NextSDS. 6-Bromo-8-methylquinoline-2,3-dicarboxylic acid — Chemical Substance Information. Retrieved from[Link]

-

BuyersGuideChem. Supplier CAS No 67643-46-3. Retrieved from[Link]

-

ResearchGate. Synthesis and Antibacterial Activity of Some Novel Desfluoroquinolones. Retrieved from[Link]

-

ResearchGate. 4-Oxo-quinoline-3-carboxylic acids. Retrieved from[Link]

Sources

Introduction: The Quinoline Scaffold and the Imperative for High-Throughput Screening

An Application Guide to High-Throughput Screening (HTS) Assays for Quinoline Derivatives

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a vast spectrum of biological activities.[1] From the historical success of the antimalarial chloroquine to modern targeted cancer therapies like lenvatinib, quinoline derivatives have proven to be a rich source of therapeutic agents.[2][3][4] Their diverse pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities, make them a focal point of drug discovery programs.[5][6][7]

The challenge, however, lies in efficiently navigating the immense chemical space of possible quinoline analogues to identify lead compounds with the desired potency and selectivity. This is where High-Throughput Screening (HTS) becomes an indispensable engine for discovery.[8][9][10] HTS leverages automation, miniaturization, and sophisticated data analysis to rapidly evaluate tens of thousands of compounds per day, transforming the slow, manual process of drug discovery into a systematic, large-scale search for bioactive molecules.[8][11]

This guide provides researchers, scientists, and drug development professionals with a detailed framework for developing, validating, and executing HTS campaigns for quinoline derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system designed for robust and reproducible results.

Part 1: The Foundation of a Successful Screen - Assay Development and Validation

Before committing a valuable compound library to a full-scale screen, rigorous assay validation is paramount.[12][13] This upfront investment is a critical risk-reduction step that prevents the costly pursuit of false positives and ensures the reliability of your data.[14] An HTS assay must be adapted for smaller volumes and automated liquid handling, and its performance must be statistically validated to be considered robust.[8][12][13]

Key Statistical Metrics for HTS Assay Validation

A successful HTS campaign is built on statistically sound assays. The following parameters are crucial for assessing the quality and reliability of an assay before proceeding to a full screen.

| Parameter | Description | Typical Acceptance Criteria | Rationale and Field Insights |

| Z'-Factor | A measure of the statistical effect size that reflects both the dynamic range of the signal and the data variation. It is calculated from the means and standard deviations of the positive and negative controls. | ≥ 0.5 (≥ 0.7 is ideal)[14] | The Z'-factor is the gold standard for HTS assay quality. A value below 0.5 indicates that the signal window is too narrow or the variability is too high to reliably distinguish hits from noise, leading to a high rate of false positives and negatives.[15] |

| Signal-to-Background (S/B) Ratio | The ratio of the mean signal of the positive control (Max signal) to the mean signal of the negative control (Min signal). | > 2 (assay dependent) | While Z' is more comprehensive, a healthy S/B ratio is essential. It provides a quick assessment of the dynamic range. Some assays, like fluorescence polarization, may have a low S/B but still achieve a high Z' due to very low data variability. |

| Coefficient of Variation (%CV) | A measure of the relative variability of the data, calculated as (Standard Deviation / Mean) * 100. | < 10-15% for controls | High %CV in your controls is a red flag for issues with reagent dispensing, cell plating uniformity, or reader instability. It directly and negatively impacts the Z'-factor. |

| DMSO Tolerance | The ability of the assay (especially cell-based assays) to withstand the compound solvent, dimethyl sulfoxide (DMSO), without significant loss of signal or viability. | Assay signal stable at final screening concentration (typically ≤ 1%)[13] | Compounds are almost universally stored in DMSO. It's critical to confirm that the final concentration of DMSO used in the assay does not kill cells or inhibit an enzyme, as this would create a false-positive signal. This check should be performed early in development.[13] |

| Signal Stability | The consistency of the assay signal over the time required to read a batch of plates. | Signal should not drift significantly over the projected read time.[14] | In a large screen, the first plate and the last plate may be read hours apart. It is crucial to ensure that the signal from control wells remains consistent over this period to avoid time-dependent artifacts in the data. |

The HTS Workflow: From Concept to Confirmed Hit

A well-planned HTS campaign follows a logical progression from assay development to the final identification of validated hits. This workflow ensures that resources are focused on the most promising compounds.

Caption: A generalized workflow for a high-throughput screening campaign.

Part 2: Protocols for Screening Quinoline Derivatives

The choice of assay is dictated by the biological question being asked. For quinoline derivatives, screening efforts commonly fall into two categories: identifying compounds with a desired cellular phenotype (cell-based) or compounds that interact with a specific purified protein (biochemical).[16]

Cell-Based Assays: Assessing Phenotypic Effects

Cell-based assays are advantageous because they screen compounds in a more physiologically relevant environment and inherently filter for cell-permeable molecules.[16]

Protocol 1: High-Throughput Anticancer Cell Viability Assay

This protocol is designed to identify quinoline derivatives that reduce the viability or proliferation of cancer cells. The MTT assay is a classic colorimetric method, but luminescence-based assays like CellTiter-Glo® are often preferred in HTS for their higher sensitivity and simpler workflow.[1]

Principle (CellTiter-Glo®): This homogeneous "add-mix-measure" assay quantifies ATP, an indicator of metabolically active cells.[1] A reagent containing luciferase and its substrate is added to the cells. In the presence of ATP from viable cells, the luciferase enzyme generates a stable luminescent signal that is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells (e.g., A549, HCT116) to ~80% confluency.[6]

-

Trypsinize, count, and resuspend cells in complete culture medium to a pre-determined optimal density (e.g., 2,000-5,000 cells/well).

-

Using a multichannel pipette or automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well, white, clear-bottom plate.

-

Incubate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5]

-

-

Compound Plating:

-

Prepare a compound source plate containing your quinoline library, typically at 1 mM in DMSO.

-

Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer ~100 nL of each compound from the source plate to the corresponding wells of the cell plate. This results in a final screening concentration of ~10 µM with 0.25% DMSO.

-

Include control wells:

-

Negative Control: DMSO only (represents 0% inhibition).

-

Positive Control: A known cytotoxic agent like Staurosporine (represents 100% inhibition).

-

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[5]

-

-

Signal Detection:

-

Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

-

Add 20 µL of the reagent to each well.

-

Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents.[1]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

-

Read the luminescence on a microplate reader.

-

Causality and Field Insights:

-

Why a white plate? Opaque white plates are used for luminescence assays to maximize the light signal and prevent crosstalk between wells.

-

Why equilibrate to room temperature? The luciferase enzyme's activity is temperature-dependent. Equilibrating both the plates and the reagent ensures consistent results across the entire plate and between plates in a batch.

-

Potential for Interference: Some quinoline compounds may be inherently fluorescent or colored, which can interfere with absorbance or fluorescence-based assays (like MTT or resazurin). Luminescence assays are generally less susceptible, but it's crucial to perform counter-screens without cells to identify compounds that directly inhibit or activate luciferase.

Protocol 2: High-Throughput Antimalarial Parasite Growth Assay

This protocol identifies quinoline derivatives that inhibit the growth of the malaria parasite, Plasmodium falciparum, within red blood cells. The SYBR Green I-based assay is a widely used, robust method for HTS.[4]

Principle: The assay relies on the DNA-intercalating dye SYBR Green I. Because mature red blood cells are anucleated, the fluorescence signal is directly proportional to the amount of parasite DNA, serving as a proxy for parasite proliferation.[17]

Step-by-Step Methodology:

-

Parasite Culture:

-

Compound Plating:

-

Using an acoustic liquid handler or pin tool, dispense ~100 nL of test compounds and controls into 384-well, black, clear-bottom plates.[17]

-

Controls: Chloroquine or Artemisinin (positive), DMSO (negative).

-

-

Parasite Plating:

-

Prepare a parasite suspension at 0.5% parasitemia and 2% hematocrit in complete medium.

-

Add 40 µL of this suspension to each well of the compound-containing plates.[17]

-

-

Incubation:

-

Incubate plates for 72 hours at 37°C in a humidified chamber with a specific gas mixture (5% CO₂, 5% O₂, 90% N₂).[17]

-

-

Lysis and Staining:

-

Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye.

-

Add 10 µL of this lysis/staining solution to each well.

-

Incubate for at least 1 hour at room temperature in the dark.

-

-

Signal Detection:

-

Read the fluorescence on a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).

-

Causality and Field Insights:

-

Why synchronization? Starting with a synchronized ring-stage culture ensures a uniform and reproducible growth cycle across all wells, leading to more consistent data.

-

Why the specific gas mixture? P. falciparum is a microaerophilic parasite and requires low oxygen conditions for optimal growth in vitro.

-

Why a black plate? Black plates are used for fluorescence assays to minimize background fluorescence and reduce light scatter, improving the signal-to-noise ratio.

Biochemical Assays: Interrogating a Specific Target

Biochemical assays use purified components to test for direct interaction between a compound and a target protein, such as an enzyme.[16] They are essential for understanding the mechanism of action. Quinoline derivatives are well-known kinase inhibitors, making this a common target class for screening.[7][19][20]

Protocol 3: High-Throughput Kinase Inhibition Assay (TR-FRET)

This protocol provides a general framework for identifying quinoline inhibitors of a specific protein kinase using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Principle: TR-FRET is a robust technology for HTS.[11] The assay measures the inhibition of substrate (peptide or protein) phosphorylation by the kinase. A europium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor into close proximity with an acceptor fluorophore on the substrate. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor prevents phosphorylation, leading to a loss of the FRET signal.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare assay buffer containing buffer salts, DTT, MgCl₂, and a detergent like Triton X-100 or Tween-20.

-

Dilute the kinase, substrate (e.g., a biotinylated peptide with an acceptor fluorophore), and ATP to their optimal working concentrations in the assay buffer.

-

-

Compound Plating:

-

Dispense ~20 nL of quinoline compounds (in DMSO) into the wells of a low-volume 384-well plate.

-

-

Kinase/Substrate Addition:

-

Add 5 µL of a solution containing the kinase and the acceptor-labeled substrate to each well.

-

Incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

-

-

Initiation of Reaction:

-

Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near its Km value to facilitate the identification of competitive inhibitors.

-

Incubate for 60-120 minutes at room temperature. The exact time should be determined during assay development to ensure the reaction is within the linear range.

-

-

Detection:

-

Add 10 µL of a "Stop/Detection" solution containing EDTA (to chelate Mg²⁺ and stop the reaction) and the europium-labeled anti-phospho-substrate antibody.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET enabled microplate reader, measuring emission at both the acceptor and donor wavelengths.

-

Causality and Field Insights:

-

Why use ATP at Km? If the ATP concentration is too high, it becomes very difficult for a competitive inhibitor to displace it from the active site, potentially leading to false negatives. Screening at the Km of ATP provides a more sensitive window for detecting competitive inhibitors.

-

Why include a detergent? Many library compounds, including some planar heterocyclic systems like quinolines, can form aggregates.[21] A low concentration of detergent helps to prevent the formation of these aggregates, which can cause non-specific enzyme inhibition and are a major source of false positives.[21]

-

Importance of Counter-Screens: It is essential to perform counter-screens to eliminate compounds that interfere with the detection system. For TR-FRET, this involves running the assay in the absence of the kinase to identify compounds that quench the fluorescence signal.

Part 3: From Raw Data to Validated Leads - Hit Analysis and Triage

The output of a primary screen is a large dataset that must be carefully processed to identify true "hits."[22][23][24] The goal of hit triage is to efficiently eliminate false positives and prioritize the most promising compounds for further study.[25]

Data Normalization and Hit Selection

-

Normalization: Raw data from each plate is typically normalized to the plate's internal controls. The signal from the negative control (DMSO) is set to 0% inhibition, and the signal from the positive control is set to 100% inhibition.

-

Hit Criteria: A "hit" is defined as a compound that produces a signal beyond a certain threshold. A common starting point is a percent inhibition value greater than three times the standard deviation of the negative controls (e.g., >50% inhibition).

The Hit Triage Cascade

Identifying a compound as a "hit" in the primary screen is just the beginning. A rigorous triage process is necessary to weed out artifacts and confirm activity.

Caption: The hit triage cascade for validating primary screening hits.

-

Computational Triage: Before any wet lab work, hits should be checked against databases of known Pan-Assay Interference Compounds (PAINs) and other frequent hitters that often show activity through non-specific mechanisms.[26]

-

Hit Confirmation: Compounds that pass the computational filter are re-tested, ideally using a freshly sourced powder to rule out degradation or concentration errors in the original library sample.

-

Dose-Response: Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point curve) to determine their potency (IC₅₀ or EC₅₀). This is a critical step to confirm a true biological effect.

-

Orthogonal Assays: The most promising hits should be validated in an orthogonal assay.[15] This means using a different technology or method to measure the same biological endpoint. For example, a hit from a TR-FRET kinase assay could be confirmed using a label-free method like mass spectrometry. This ensures the observed activity is not an artifact of the primary assay format.

Part 4: Troubleshooting Common HTS Issues

Even with careful planning, issues can arise during an HTS campaign. A systematic approach to troubleshooting is key to resolving problems quickly.[27]

| Symptom | Potential Root Cause(s) | Corrective Action(s) |

| Low Z'-Factor (< 0.5) | 1. High variability in controls (%CV > 20%).2. Low signal-to-background ratio.3. Reagent degradation. | 1. Check liquid handler for dispensing accuracy and precision.2. Optimize reagent concentrations; increase enzyme or substrate concentration if possible.3. Use fresh aliquots of reagents; verify storage conditions.[13][15] |

| High Plate-to-Plate Variability | 1. Inconsistent incubation times between plates.2. Temperature or humidity fluctuations in the incubator.3. Batch-to-batch variation in reagents or cells. | 1. Standardize all incubation steps using timers and automated plate handlers.2. Monitor incubator performance; avoid opening the door frequently.3. Qualify new batches of critical reagents (e.g., cells, enzymes) before use in a large screen. |

| Obvious "Edge Effects" | Evaporation from the outer wells of the microplate during long incubations. | 1. Use plates with lids.2. Ensure the incubator is properly humidified.3. Fill the outer wells with sterile water or media instead of experimental samples. |

| High False-Positive Rate | 1. Compound interference (autofluorescence, luciferase inhibition).2. Compound aggregation.3. Non-specific cytotoxicity (in cell-based assays). | 1. Implement counter-screens (e.g., run assay without enzyme/cells) to flag interfering compounds.[26]2. Ensure assays are run with a detergent (e.g., 0.01% Triton X-100).[21]3. For target-based screens, follow up with a general cytotoxicity assay to distinguish specific inhibition from cell death. |

Conclusion

High-throughput screening is a powerful methodology for exploring the vast therapeutic potential of quinoline derivatives. Success in HTS is not merely about speed and scale; it is about the meticulous application of scientific principles. By investing in robust assay development, rigorous statistical validation, and a logical hit triage cascade, researchers can significantly increase the probability of identifying novel, high-quality quinoline-based lead compounds. This guide provides the foundational protocols and strategic insights necessary to build a screening campaign that is not only efficient but also trustworthy, ultimately accelerating the journey from chemical library to clinical candidate.

References

-

Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. Available from: [Link]

-

A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today: Technologies. Available from: [Link]

-

Cheminformatic analysis of high-throughput compound screens. PubMed. Available from: [Link]

-

HTS Assay Validation. Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

-

How Do You Validate an Assay for High-Throughput Screening?. BellBrook Labs. Available from: [Link]

-

Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Briefings in Bioinformatics. Available from: [Link]

-

Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library. Available from: [Link]

-

Computational Methods for Analysis of High-Throughput Screening Data. ResearchGate. Available from: [Link]

-

High-Throughput Screening. Technology Networks. Available from: [Link]

-

Data Analysis Approaches in High Throughput Screening. IntechOpen. Available from: [Link]

-

Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. Available from: [Link]

-

Screening of Quinoline, 1,3-benzoxazine, and 1,3-oxazine-based Small Molecules Against Isolated methionyl-tRNA Synthetase and A549 and HCT116 Cancer Cells Including an in Silico Binding Mode Analysis. PubMed. Available from: [Link]

-

Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. ChemMedChem. Available from: [Link]

-

Molecular target interactions of quinoline derivatives as anticancer agents: A review. ResearchGate. Available from: [Link]

-

In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. PMC. Available from: [Link]

-

Cell-based high-throughput screens for the discovery of chemotherapeutic agents. PMC. Available from: [Link]

-

New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PMC. Available from: [Link]

-

Assay Troubleshooting. Molecular B•Log. Available from: [Link]

-

Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. ACS Publications. Available from: [Link]

-

Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. ResearchGate. Available from: [Link]

-

New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2. MDPI. Available from: [Link]

-

Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PMC. Available from: [Link]

-

A Protocol for Antimalarial Efficacy Testing in vitro. Medicines for Malaria Venture. Available from: [Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PMC. Available from: [Link]

-

Design and Implementation of High Throughput Screening Assays for Drug Discoveries. Journal of Pharmaceutical Research International. Available from: [Link]

-

A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. PubMed. Available from: [Link]

-

Microplate Assays for High-Throughput Drug Screening in Cancer Research. BMG LABTECH. Available from: [Link]

-

2,3,8-Trisubstituted Quinolines with Antimalarial Activity. SciELO. Available from: [Link]

-

High-throughput screening (HTS). BMG LABTECH. Available from: [Link]

-

High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. Hilaris Publisher. Available from: [Link]

-

Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. Available from: [Link]

-

2,3,8-Trisubstituted Quinolines with Antimalarial Activity. Anais da Academia Brasileira de Ciências. Available from: [Link]

-

High-throughput screening as a method for discovering new drugs. Drug Target Review. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Screening of quinoline, 1,3-benzoxazine, and 1,3-oxazine-based small molecules against isolated methionyl-tRNA synthetase and A549 and HCT116 cancer cells including an in silico binding mode analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. technologynetworks.com [technologynetworks.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. Design and Implementation of High Throughput Screening Assays for Drug Discoveries | IntechOpen [intechopen.com]

- 12. Assay Validation in High Throughput Screening – from Concept to Application | IntechOpen [intechopen.com]

- 13. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. bellbrooklabs.com [bellbrooklabs.com]

- 16. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. mmv.org [mmv.org]

- 19. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 20. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. drugtargetreview.com [drugtargetreview.com]

- 22. spiedigitallibrary.org [spiedigitallibrary.org]

- 23. researchgate.net [researchgate.net]

- 24. Data Analysis Approaches in High Throughput Screening | IntechOpen [intechopen.com]

- 25. academic.oup.com [academic.oup.com]

- 26. drugtargetreview.com [drugtargetreview.com]

- 27. Assay Troubleshooting | MB [molecular.mlsascp.com]

Use of 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid in antibacterial studies

An in-depth guide for researchers, scientists, and drug development professionals on the application and study of 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid as a potential antibacterial agent.

Introduction: The Promise of a Novel Quinolone Carboxylic Acid Derivative

Quinolone antibiotics have long been a cornerstone of antibacterial therapy, prized for their broad-spectrum activity and potent bactericidal effects.[1][2] Their mechanism of action, the inhibition of essential bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—is well-established.[3][4] These enzymes are critical for managing DNA topology during replication, transcription, and repair, making them ideal targets for antimicrobial intervention.[5] The core structure, a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold, is fundamental to this activity.[2]

This document introduces 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid , a novel derivative of this important class. While specific data on this compound is emerging, its structural features suggest a strong potential for antibacterial activity through the established quinolone mechanism. The strategic placement of a bromo group at the C-6 position and a methyl group at the C-8 position may modulate its potency, spectrum of activity, and pharmacokinetic properties.

These application notes provide a comprehensive framework for the systematic evaluation of this compound, guiding researchers from initial susceptibility testing to detailed mechanistic validation. The protocols herein are based on established, standardized methodologies from authorities such as the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and scientific rigor.[6]

Hypothesized Mechanism of Action

Quinolone antibiotics function by stabilizing a transient, covalent complex between bacterial type II topoisomerases and DNA.[1][3] This action converts the essential enzyme into a cellular poison that generates lethal double-strand DNA breaks.

-

Target Enzymes : The primary targets are DNA gyrase (composed of GyrA and GyrB subunits) and Topoisomerase IV (composed of ParC and ParE subunits).[5] In many Gram-negative bacteria, DNA gyrase is the primary target, while Topoisomerase IV is the main target in many Gram-positive bacteria.[3]

-

Formation of the Cleavable Complex : The compound is hypothesized to bind to the enzyme-DNA complex, inhibiting the re-ligation step of the topoisomerase reaction cycle.[1]

-

DNA Damage and Cell Death : The stalled complex blocks the progression of replication forks and transcription machinery, leading to the accumulation of double-strand DNA breaks and ultimately triggering cell death pathways.[5]

Caption: Hypothesized mechanism of action.

Part 1: Primary Assessment of Antibacterial Potency

The initial step in evaluating any new antimicrobial agent is to determine its potency against a panel of relevant microorganisms. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for this purpose.[7][8]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of the test compound that completely inhibits the visible growth of a microorganism in vitro.[8][9] It is performed in a 96-well microtiter plate format for efficiency and standardization.

Causality and Scientific Rationale:

-

Standardized Inoculum: Using a 0.5 McFarland standard ensures a consistent starting bacterial density (approx. 1.5 x 10⁸ CFU/mL), which is then diluted to a final concentration of 5 x 10⁵ CFU/mL.[9] This standardization is critical for the reproducibility of MIC values.

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the internationally recommended medium for susceptibility testing of non-fastidious aerobic bacteria, as its divalent cation concentrations (Ca²⁺ and Mg²⁺) are controlled, which can significantly affect the activity of some antibiotics.[10]

-

Serial Two-Fold Dilutions: This method allows for the precise determination of the MIC value across a clinically and biologically relevant concentration range.[11]

-

Controls: The inclusion of a growth control (no compound) and a sterility control (no bacteria) validates the experiment, ensuring the bacteria are viable and the medium is not contaminated.[11]

Step-by-Step Methodology:

-

Preparation of Test Compound Stock:

-

Prepare a 10 mg/mL stock solution of 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid in a suitable solvent (e.g., DMSO).

-

Further dilute the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to create a working solution at twice the highest desired final concentration.[9]

-

-

Preparation of Microtiter Plate:

-

Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the working compound solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.

-

Continue this serial transfer from well 2 to 3, and so on, up to well 10. Discard 100 µL from well 10 after mixing.

-

Well 11 serves as the growth control (no compound).

-

Well 12 serves as the sterility control (no compound, no bacteria).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[9]

-

Within 15 minutes, dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.[8]

-

-

Inoculation and Incubation:

-

Reading and Interpretation:

Caption: Workflow for the broth microdilution MIC assay.

Data Presentation: MIC values should be determined against a panel of clinically relevant and quality control (QC) bacterial strains.

| Bacterial Strain | ATCC Number | Hypothetical MIC (µg/mL) | Interpretation |

| Escherichia coli | 25922 | 0.25 - 1 | Susceptible |

| Staphylococcus aureus | 29213 | 0.5 - 2 | Susceptible |

| Pseudomonas aeruginosa | 27853 | 16 - 64 | Intermediate |

| Enterococcus faecalis | 29212 | 32 - 128 | Resistant |

Part 2: Defining the Nature of Antibacterial Activity

Once the MIC is known, the next critical step is to determine whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). The time-kill kinetics assay provides this dynamic information.[10][12]

Protocol 2: Time-Kill Kinetics Assay

This assay measures the decrease in viable bacterial count over time after exposure to the antimicrobial agent at various concentrations relative to its MIC.

Causality and Scientific Rationale:

-

MIC Multiples: Testing at concentrations of 1x, 2x, and 4x MIC helps to understand if the killing effect is concentration-dependent.[10]

-

Time Points: Sampling at multiple time points (e.g., 0, 2, 4, 8, 24 hours) allows for the visualization of the rate and extent of bacterial killing.[10][13]

-

CFU Quantification: Serial dilution and plating is the definitive method for quantifying the number of viable bacteria (Colony Forming Units, CFU) at each time point.[10]

-

Bactericidal Definition: A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is the standard definition of bactericidal activity.[10][12]

Step-by-Step Methodology:

-

Preparation:

-

Prepare a mid-logarithmic phase culture of the test organism in CAMHB.[13] Adjust the culture to a final concentration of ~5 x 10⁵ CFU/mL in multiple flasks.

-

Prepare solutions of the test compound in CAMHB at the desired final concentrations (e.g., 0x MIC, 1x MIC, 2x MIC, and 4x MIC).

-

-

Exposure and Sampling:

-

Add the prepared bacterial inoculum to each flask containing the compound and to a growth control flask (0x MIC).

-

Incubate all flasks in a shaking incubator at 37°C.[13]

-

Immediately after inoculation (T=0), and at subsequent time points (e.g., 2, 4, 8, and 24 hours), remove a 100 µL aliquot from each flask.[10]

-

-

Quantification of Viable Bacteria:

-

Perform 10-fold serial dilutions of each aliquot in sterile PBS.

-

Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto Tryptic Soy Agar (TSA) plates.

-

Incubate the plates at 37°C for 18-24 hours.[10]

-

-

Data Analysis:

-

Count the number of colonies on plates that have between 30 and 300 colonies.

-

Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)

-

Plot the log₁₀ CFU/mL versus time for each concentration.

-

Caption: Workflow for the time-kill kinetics assay.

Part 3: Mechanistic Validation via Target Engagement

To confirm that 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid acts via the hypothesized mechanism, direct enzymatic assays are required. These assays measure the compound's ability to inhibit the activity of purified DNA gyrase and topoisomerase IV.[14]

Protocol 3: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of the compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.[15]

Causality and Scientific Rationale:

-

Substrate: Relaxed, covalently closed circular DNA (e.g., pBR322) is the specific substrate for the supercoiling activity of DNA gyrase.

-

ATP Requirement: DNA gyrase activity is ATP-dependent. Reactions without ATP serve as a negative control to ensure the observed activity is enzymatic.[15]

-

Agarose Gel Electrophoresis: Supercoiled and relaxed DNA isoforms have different topological structures and migrate at different rates in an agarose gel, allowing for clear visual separation and quantification. Supercoiled DNA migrates faster than relaxed DNA.

Step-by-Step Methodology:

-

Reaction Setup:

-

In a microfuge tube on ice, assemble the reaction mixture containing:

-

Assay Buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin).

-

1 mM ATP.

-

Relaxed pBR322 DNA (e.g., 0.5 µg).

-

Varying concentrations of the test compound (dissolved in DMSO) or DMSO alone for the control.

-

-

Pre-incubate for 10 minutes.

-

-

Enzymatic Reaction:

-

Termination and Analysis:

-

Stop the reaction by adding a stop buffer containing SDS and EDTA (e.g., 3% SDS, 60 mM EDTA, with a loading dye).[16]

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis at a low voltage (e.g., 25 V) overnight or a higher voltage (e.g., 90 V) for 90 minutes to separate the DNA topoisomers.[15]

-

Stain the gel with ethidium bromide or another DNA stain and visualize under UV light.[16]

-

-

Interpretation:

-

A positive control (enzyme, no inhibitor) should show a strong band corresponding to supercoiled DNA.

-

A negative control (no enzyme) should show only the relaxed DNA band.

-

Inhibition is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing compound concentration. The IC₅₀ value (the concentration that inhibits 50% of the enzyme's activity) can be determined by quantifying the band intensities.[16]

-

Protocol 4: Topoisomerase IV Decatenation Assay

This assay measures the ability of the compound to inhibit the decatenation (unlinking) of interlinked DNA circles (kDNA) by Topoisomerase IV.[17][18]

This protocol is analogous to the gyrase assay, with the key difference being the substrate. Instead of relaxed plasmid DNA, catenated kinetoplast DNA (kDNA) is used.[17] Successful decatenation by Topoisomerase IV releases small, circular DNA mini-circles from the large kDNA network. On an agarose gel, the large kDNA network remains in the well, while the decatenated mini-circles migrate into the gel. Inhibition is observed as the persistence of kDNA in the well.[17]

Caption: Workflow for enzyme inhibition assays.

Conclusion and Forward Outlook

By following this structured series of protocols, researchers can build a comprehensive profile of the antibacterial properties of 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid. The data generated—from initial MIC values and bactericidal/bacteriostatic classification to direct evidence of target engagement with DNA gyrase and topoisomerase IV—will provide a robust foundation for further preclinical development. This systematic approach ensures that the evaluation is scientifically rigorous, reproducible, and directly comparable to established agents in the quinolone class, paving the way for the potential development of a new and effective antibacterial therapeutic.

References

-

Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed. (n.d.). Retrieved March 17, 2026, from [Link]

-

Kaderabkova, N. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (PDF). Retrieved March 17, 2026, from [Link]

-

3.3. Minimum Inhibitory Concentration (MIC) Assay - Bio-protocol. (n.d.). Retrieved March 17, 2026, from [Link]

-

topoisomerase IV assay kits - ProFoldin. (n.d.). Retrieved March 17, 2026, from [Link]

-

Wroblewska, J., & Wolska, K. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. Retrieved March 17, 2026, from [Link]

-

Vila, J., et al. (2009). Mechanism of action of and resistance to quinolones. PMC. Retrieved March 17, 2026, from [Link]

-

Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC) - Bridge PTS. (n.d.). Retrieved March 17, 2026, from [Link]

-

Quinolone antibiotic - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]

-

DNA gyrase supercoiling inhibition assay - Bio-protocol. (n.d.). Retrieved March 17, 2026, from [Link]

-

4.6. Time-Kill Kinetics Assay - Bio-protocol. (n.d.). Retrieved March 17, 2026, from [Link]

-

Escherichia coli Gyrase Supercoiling Inhibition Assay - Inspiralis. (n.d.). Retrieved March 17, 2026, from [Link]

-

Time-Kill Kinetics Assay - Emery Pharma. (n.d.). Retrieved March 17, 2026, from [Link]

-

Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics - Auctores | Journals. (2024). Retrieved March 17, 2026, from [Link]

-

Synthetic antibacterial agents quinolones. (n.d.). Retrieved March 17, 2026, from [Link]

-

(DOC) Time-Kill Assay - Academia.edu. (n.d.). Retrieved March 17, 2026, from [Link]

-

Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021). Retrieved March 17, 2026, from [Link]

-

Tang, K., & Zhao, H. (2023). Quinolones: resistance and therapy. IDR - Dove Medical Press. Retrieved March 17, 2026, from [Link]

-

Tenover, F. C. (2024). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH. Retrieved March 17, 2026, from [Link]

-

Vitanza, S., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Retrieved March 17, 2026, from [Link]

-

Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. Retrieved March 17, 2026, from [Link]

-

Huband, M. D., et al. (2020). Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria. PMC. Retrieved March 17, 2026, from [Link]

-

bacterial antimicrobial susceptibility testing - WOAH. (n.d.). Retrieved March 17, 2026, from [Link]

-

Hiasa, H., et al. (2007). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy - ASM Journals. Retrieved March 17, 2026, from [Link]

-

M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.). Retrieved March 17, 2026, from [Link]

- CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents. (n.d.).

-

Mycobacterium tuberculosis Gyrase Supercoiling Assay - Inspiralis. (n.d.). Retrieved March 17, 2026, from [Link]

Sources

- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]